4-Acetyl-5-oxooctanoic acid
CAS No.: 90208-45-0
Cat. No.: VC19236482
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90208-45-0 |
|---|---|
| Molecular Formula | C10H16O4 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | 4-acetyl-5-oxooctanoic acid |
| Standard InChI | InChI=1S/C10H16O4/c1-3-4-9(12)8(7(2)11)5-6-10(13)14/h8H,3-6H2,1-2H3,(H,13,14) |
| Standard InChI Key | SKQFAKIUHXEBIM-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)C(CCC(=O)O)C(=O)C |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The IUPAC name 4-acetyl-5-oxooctanoic acid denotes an eight-carbon chain (-octanoic acid) substituted with an acetyl group (-) at position 4 and a ketone () at position 5. The carboxylic acid terminus at carbon 8 contributes to its polarity and capacity for hydrogen bonding. The structural formula is represented as:
Key spectroscopic identifiers include:
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IR: Strong absorption bands at ~1700 cm (ketone C=O) and ~2500–3300 cm (carboxylic acid O-H) .
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H NMR: Signals at δ 2.42–2.48 ppm (m, 2H, acetyl methyl), δ 1.65–1.80 ppm (m, 2H, methylene adjacent to ketone), and δ 1.83–1.97 ppm (m, 2H, methylene near carboxylic acid) .
Structural Analogues and Comparative Analysis
Structural analogues of 4-acetyl-5-oxooctanoic acid exhibit variations in chain length or functional group placement, which influence reactivity and applications (Table 1) .
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 4-Acetyl-5-oxohexanoic acid | 54605-46-8 | Shorter chain; higher solubility | |
| 5-Oxohexanoic acid | 3128-06-1 | Lacks acetyl group; simpler metabolism | |
| 4-Acetyl-6-methyl-5-oxoheptanoic acid | 90208-46-1 | Branched methyl group alters steric effects |
The presence of both acetyl and ketone groups in 4-acetyl-5-oxooctanoic acid distinguishes it from simpler carboxylic acids, enabling participation in conjugate addition and keto-enol tautomerism .
Synthesis and Manufacturing
Green Chemistry Approaches
Recent advances emphasize solvent-free reactions and biocatalysis. For example, lipase enzymes (e.g., Candida antarctica) catalyze ester hydrolysis under mild conditions, reducing energy consumption and waste .
Physicochemical Properties
Reactivity
The compound participates in:
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Nucleophilic Acyl Substitution: Reaction with amines to form amides.
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Knoevenagel Condensation: With aldehydes to generate α,β-unsaturated ketones .
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Reduction: Catalytic hydrogenation reduces the ketone to a secondary alcohol .
Applications in Pharmaceutical and Material Sciences
Drug Intermediate Synthesis
4-Acetyl-5-oxooctanoic acid serves as a precursor in synthesizing γ-aminobutyric acid (GABA) analogues. For instance, its ketone group undergoes reductive amination to produce bioactive molecules with central nervous system activity . A 2025 study demonstrated its use in synthesizing fluorinated anti-inflammatory agents via Pd-catalyzed cross-coupling .
Polymer Chemistry
Incorporation into polyesters enhances thermal stability. Copolymerization with ε-caprolactone yields materials with tunable degradation rates, suitable for medical implants .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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Biological Activity Screening: Exploring antimicrobial and anticancer properties.
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Environmental Impact Studies: Assessing biodegradation pathways in soil and water.
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